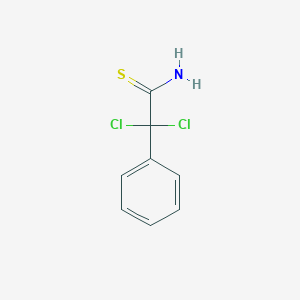

2,2-Dichloro-2-phenylethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dichloro-2-phenylethanethioamide is a chemical compound with the molecular formula C8H7Cl2NS and a molecular weight of 220.12 g/mol . This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to an ethanethioamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Dichloro-2-phenylethanethioamide can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dichloroacetophenone with thioamide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2,2-Dichloro-2-phenylethanethioamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-2-phenylethanethioamide has a wide range of applications in scientific research:

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug candidate.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2-phenylethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in various applications .

Comparison with Similar Compounds

2,2-Dichloro-2-phenylethanethioamide can be compared with other similar compounds such as:

2,2-Dichloroacetophenone: Similar in structure but lacks the thioamide group.

2,2,2-Trichloroethylidene compounds: These compounds have an additional chlorine atom and different reactivity.

Thiazole derivatives: Compounds with a thiazole ring that exhibit different biological activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other related compounds.

Biological Activity

2,2-Dichloro-2-phenylethanethioamide is a thioamide compound with significant potential in various biological and chemical applications. Its molecular formula is C8H7Cl2NS, and it has garnered attention due to its unique properties and mechanisms of action in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.

The compound exhibits the following key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H7Cl2NS |

| Molecular Weight | 220.12 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H7Cl2NS/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=S)N)(Cl)Cl |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The thioamide group allows for unique binding capabilities, which can alter enzyme activity and influence metabolic pathways. This compound has been shown to undergo various chemical reactions such as oxidation and substitution, which can further modify its biological effects.

Enzyme Interaction

Research indicates that this compound can influence enzyme interactions significantly. For example, studies have demonstrated that thioamides can stabilize specific protein structures, enhancing their functionality in biochemical pathways .

Case Studies

- Thioamidation Effects : A study explored the impact of thioamidation on macrocyclic peptides. The findings revealed that thioamidated dipeptides exhibited enhanced lipophilicity and metabolic stability compared to their amide counterparts. This suggests that compounds like this compound can improve the bioavailability of therapeutic agents by modifying their physicochemical properties .

- Radical Copolymerization : Another research highlighted the use of thioamides in radical copolymerizations, indicating that this compound could serve as a precursor in synthesizing novel polymeric materials with potential biomedical applications .

Comparative Analysis

When compared to similar compounds such as 2,2-Dichloroacetophenone and thiazole derivatives, this compound stands out due to its specific thioamide structure. This unique configuration contributes to its distinct reactivity and biological activity.

Properties

Molecular Formula |

C8H7Cl2NS |

|---|---|

Molecular Weight |

220.12 g/mol |

IUPAC Name |

2,2-dichloro-2-phenylethanethioamide |

InChI |

InChI=1S/C8H7Cl2NS/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |

InChI Key |

HYHIUSVPMGKBBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=S)N)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.